molecular formula C22H25ClN2O6S B2592654 4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923156-19-8

4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2592654
CAS RN: 923156-19-8
M. Wt: 480.96
InChI Key: HEVUNCLXATWDLQ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C22H25ClN2O6S and its molecular weight is 480.96. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Arrangements and Crystallography

Studies on cyclohexane-5-spirohydantoin derivatives, similar to the queried compound, focus on the relationship between molecular and crystal structures. These compounds, including variants like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, exhibit unique supramolecular arrangements based on their substituents. Crystallographic analysis has revealed the absence of solvent molecules in the crystals, with the substituents playing a significant role in the supramolecular organization. These findings highlight the potential of such compounds in designing materials with specific crystallographic properties (Graus et al., 2010).

Organic Synthesis and Reactivity

Research on cyclopropenone oximes, related to the core structure of the queried compound, has explored their reactivity with isocyanates. This has led to the synthesis of novel 1:2 addition products, such as 4,6-diazaspiro[2.3]hexenones, demonstrating the versatility of these compounds in organic synthesis. The findings open up new avenues for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Yoshida et al., 1988).

Nonlinear Optical Materials

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a compound with a similar diazaspiro core, has been identified as a promising organic material for nonlinear optical devices. Studies on APDA have covered material purification, single crystal growth, characterization, and optical properties, demonstrating its capability for second harmonic generation. This highlights the potential of similar spiropyran-based compounds in applications ranging from frequency doubling in laser devices to other nonlinear optical uses (Kagawa et al., 1994).

Proton Exchange Membranes

Research into sulfonated poly(ether sulfone)s, which share a sulfone group with the queried compound, has shown their effectiveness as materials for fuel cell applications. These polymers exhibit semiconducting properties and efficient proton conduction, making them suitable for use as proton exchange membranes in fuel cells. The incorporation of sulfone groups into polymers has been instrumental in achieving the desired balance of hydrophilicity and hydrophobicity, essential for efficient proton transport (Matsumoto et al., 2009).

Heterocyclic Chemistry

The synthesis of sulfur-containing spiro-pyrimidinetriones and related compounds demonstrates the versatility of spirocyclic structures in heterocyclic chemistry. These compounds, which incorporate elements of the queried compound's structure, offer novel routes to a wide range of heterocyclic compounds with potential pharmaceutical applications. The ability to manipulate the spirocyclic core provides a useful tool for the design and synthesis of new drugs and materials (Reddy et al., 1993).

properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6S/c1-29-19-4-2-3-5-20(19)30-16-21(26)24-12-10-22(11-13-24)25(14-15-31-22)32(27,28)18-8-6-17(23)7-9-18/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVUNCLXATWDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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